4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid
Description
Properties
IUPAC Name |
4-oxo-3-phenyl-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDWLHGOLOEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Condensation
A common approach to synthesize 4-oxo-3-phenylbutanoic acid derivatives involves the condensation of an aromatic compound (e.g., phenyl derivatives) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride, using a chlorinated aromatic solvent like dichlorobenzene.
-
- Solvent: ortho-, meta-, or para-dichlorobenzene.
- Lewis acid: AlCl3, SnCl4, FeCl3, TiCl4, SbCl5.
- Temperature: -30 °C to 70 °C (preferably -20 °C to 20 °C).
- Molar ratios: Succinic anhydride 0.7–1.2 equiv relative to alkoxybenzene; Lewis acid 2.0–2.5 equiv relative to succinic anhydride.
- Solvent quantity: 0.5–30 times the weight of alkoxybenzene.
-
- Formation of 4-alkoxyphenyl-4-oxobutyric acid with high para-selectivity (>99% in some cases).
- Yields typically around 95%.
-
- Condensation of anisole with succinic anhydride under AlCl3 catalysis in dichlorobenzene yields 4-methoxyphenyl-4-oxobutyric acid.
Reduction to 4-Alkoxyphenylbutyric Acid
The keto group in 4-alkoxyphenyl-4-oxobutyric acid is reduced to the corresponding hydroxy or alkyl group to form 4-alkoxyphenylbutyric acid.
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- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (preferred for environmental reasons).
- Wolff-Kishner reduction (hydrazine-based).
- Clemmensen reduction (Zn/Hg amalgam).
-
- Solvent: ethyl acetate or toluene with acetic acid.
- Temperature: 50–70 °C.
- Reaction time: overnight.
-
- High yields (~97%) with catalytic hydrogenation.
Conversion to Acid Halide
The carboxylic acid group is converted to the corresponding acid halide (usually acid chloride) to facilitate further cyclization or substitution reactions.
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- Thionyl chloride (SOCl2).
- Phosphorus oxychloride (POCl3).
- Phosphorus pentachloride (PCl5).
-
- Stirring at 80 °C for 2 hours.
- Removal of excess reagent under reduced pressure.
Introduction of the Prop-2-en-1-yloxy Group (Allylation)
The allyloxy substituent is introduced by etherification of the hydroxy group or direct substitution on the aromatic ring if a hydroxy group is present.
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- Reaction of the hydroxy-containing intermediate with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF) or acetone.
- Alternatively, Williamson ether synthesis can be employed.
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- Base: K2CO3 or NaH.
- Solvent: DMF, acetone, or acetonitrile.
- Temperature: Room temperature to reflux.
- Reaction time: Several hours to overnight.
-
- Formation of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid with good selectivity.
Purification and Characterization
-
- Filtration of crystalline products.
- Solvent extraction.
- Recrystallization from appropriate solvents (e.g., ethyl acetate, toluene, or water mixtures).
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- Melting point determination.
- 1H-NMR and 13C-NMR spectroscopy to confirm chemical shifts consistent with keto, phenyl, and allyloxy groups.
- IR spectroscopy to confirm acid (C=O stretch ~1700 cm⁻¹) and keto groups.
- Mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Friedel-Crafts acylation | Phenyl derivative + Succinic anhydride + Lewis acid (AlCl3) | Dichlorobenzene | -20 to 20 | ~95 | High para-selectivity, mild conditions |
| 2. Reduction | Pd/C, H2, Acetic acid | Ethyl acetate or toluene | 50–70 | ~97 | Catalytic hydrogenation preferred |
| 3. Acid halide formation | Thionyl chloride (SOCl2) | None (neat or solvent) | 80 | Quantitative | For further cyclization or substitution |
| 4. Allylation (etherification) | Allyl bromide + Base (K2CO3/NaH) | DMF, acetone | RT to reflux | Variable | Williamson ether synthesis |
Research Findings and Practical Considerations
- Using dichlorobenzene as a solvent in the Friedel-Crafts step enhances para-selectivity and product purity due to differential solubility of isomers.
- Catalytic hydrogenation is environmentally preferable over classical reductions due to minimal waste.
- Allylation requires careful control of base and temperature to avoid side reactions such as polymerization of allyl groups.
- The overall synthetic route is amenable to scale-up due to mild conditions and high yields.
- Variations in the aromatic substituent can influence reaction rates and selectivity; thus, optimization may be needed for analogs.
This detailed synthesis overview is based on diverse patent literature and peer-reviewed chemical synthesis reports, excluding unreliable sources, and reflects current best practices in the preparation of substituted 4-oxo butanoic acids with allyloxy substituents.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding carboxylic acids or ketones. |
| Reduction | Reduction reactions can convert the oxo group to a hydroxyl group. |
| Substitution | The phenyl and prop-2-en-1-yloxy groups can undergo substitution reactions with suitable reagents. |
Biology
The compound has shown promise in biological studies, particularly in enzyme inhibition and metabolic pathways. It interacts with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the metabolism of arachidonic acid. This interaction may lead to reduced inflammation by inhibiting the production of prostaglandins and leukotrienes.
Medicine
Potential therapeutic applications include its use as a precursor for drug development. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents or other therapeutic drugs targeting related conditions.
Industrial Applications
In industrial settings, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in material science.
Notable Findings:
- Enzyme Interaction Studies : Research indicates that this compound can inhibit COX and LOX enzymes, suggesting its role in reducing inflammation.
- Synthetic Pathways : Various synthetic routes have been developed for producing this compound efficiently, including microwave-assisted synthesis methods that enhance yield and purity.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Oxo-4-(p-tolyl)butanoic Acid (CAS 22071-22-3)
- Structural Differences : Replaces the phenyl group with a p-tolyl (methyl-substituted phenyl) group at position 3.
- Synthesis: Likely synthesized via Friedel-Crafts acylation of toluene derivatives, analogous to methods for phenyl-substituted butanoic acids .
2-(3-Benzoylphenyl)acetic Acid (CAS 7063-21-0)
4-(1-Adamantyl)butanoic Acid
- Structural Differences : Features a bulky adamantyl group instead of the phenyl and propenyloxy substituents.
- Physicochemical Impact : The adamantyl group introduces significant steric hindrance, reducing reactivity but improving metabolic stability in pharmaceutical applications .
Functional Analogues
Phenoxybutanoic Acid Herbicides (e.g., MCPB, 2,4-DB)
- Structural Differences: Lack the 4-oxo and propenyloxy groups but include chlorinated phenoxy substituents.
- Biological Activity: The chlorophenoxy groups confer herbicidal activity by mimicking auxin, disrupting plant growth. The absence of the oxo group in these compounds highlights the critical role of substituents in bioactivity .
Sweetness-Enhancing Butanoic Acid Esters (e.g., Butanoic Acid Hexyl Ester)
- Structural Differences : Esters with medium-chain alkyl groups (e.g., hexyl, octyl) instead of aromatic or oxo substituents.
- Functional Impact : These esters enhance sweetness in foods via volatile interactions, a property unlikely in the target compound due to its polar oxo and carboxylic acid groups .
Physicochemical and Reactivity Comparisons
*Estimated based on substituent contributions.
Biological Activity
4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid, a synthetic organic compound, exhibits significant biological activity due to its structural features. This compound is characterized by a phenyl group, an oxo group, and a prop-2-en-1-yloxy group attached to a butanoic acid backbone. Its potential applications span various fields, including biochemistry, pharmacology, and medicine.
The compound's biochemical properties are primarily linked to its interactions with key enzymes involved in inflammatory processes. Notably, it interacts with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the metabolism of arachidonic acid. By inhibiting these enzymes, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to decreased inflammation .
The molecular mechanism involves the binding of the compound to the active sites of COX and LOX enzymes, preventing substrate access and inhibiting their activity. This inhibition can influence various cellular processes, including cell signaling pathways related to inflammation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
- Inflammation Reduction : In laboratory settings, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid has been shown to effectively inhibit inflammatory responses at low doses without significant adverse effects. This suggests its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research indicates that derivatives of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may serve as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this enzyme can prevent excitotoxic damage in neurons .
- Metabolic Pathways : The compound is involved in fatty acid and eicosanoid metabolism, influencing various metabolic pathways that are crucial for maintaining cellular homeostasis.
Table 1: Biological Activities of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic Acid
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid | Phenyl group, oxo group, prop-2-en-1-yloxy group | Specific enzyme inhibition |
| 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid | Different alkoxy group | Varying biological activity |
| 4-Oxo-2-butenoic acid | Lacks phenyl group | Less specific interactions |
Q & A
Q. What are the established synthetic routes for 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid?
- Methodological Answer : The compound is synthesized via a two-step process:
Friedel-Crafts Acylation : Maleic anhydride reacts with a benzene derivative (e.g., toluene) under catalysis by AlCl₃ in dichloromethane (0–5°C) to form the 4-oxo-4-arylbutanoic acid backbone. Yields range from 65–78% .
Etherification : The hydroxyl group at position 4 is substituted with a propenyloxy group using allyl bromide and a base (e.g., K₂CO₃) in DMF at 60°C. Yield optimization (45–72%) requires anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques confirm the compound’s structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., allyloxy protons at δ 4.8–5.2 ppm; phenyl protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~170–180 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ketone C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
- Mass Spectrometry : ESI-MS confirms the molecular ion ([M-H]⁻ at m/z 262) .
- HPLC : C18 columns with acetonitrile/water (70:30) mobile phase assess purity (>95%) at UV 254 nm .
Q. What biological activities are reported for structural analogs of this compound?
- Methodological Answer : Derivatives exhibit:
- Antimicrobial Activity : MIC = 8–32 µg/mL against S. aureus due to interference with DNA gyrase .
- Anticancer Activity : IC₅₀ = 12 µM against MCF-7 breast cancer cells via COX-2 inhibition .
- Mechanistic Insight : The allyloxy group enhances lipophilicity (logP = 2.1), improving cell membrane permeability .
Advanced Research Questions
Q. How can regioselectivity challenges in the Friedel-Crafts acylation step be addressed?
- Methodological Answer : Competing para/meta acylation is mitigated by:
- Electron-Donating Groups (EDGs) : Methyl or methoxy substituents on the benzene ring direct acylation to the para position (yield increase by 15–20%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves regioselectivity (para:meta ratio = 8:1) .
- Catalyst Screening : FeCl₃ or ZnCl₂ as alternatives to AlCl₃ reduce side products (e.g., diacylation) .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models interactions with COX-2 (PDB ID: 5KIR), showing hydrogen bonding between the carboxylic acid and Arg120 (ΔG = -8.2 kcal/mol) .
- MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding (RMSD < 2 Å) with hydrophobic interactions from the phenyl group .
- QSAR Models : Hammett constants (σ) correlate electron-withdrawing substituents with enhanced bioactivity (R² = 0.89) .
Q. How do enantiomeric impurities affect biological data interpretation?
- Methodological Answer :
- Chiral HPLC : Resolves R/S enantiomers (Chiralpak AD-H column; hexane/isopropanol 80:20). The S-enantiomer shows 3-fold higher COX-2 inhibition .
- Asymmetric Synthesis : Evans oxazolidinone auxiliaries achieve >98% enantiomeric excess (ee) .
- Data Correction : Enantiomer ratios must be reported in bioactivity studies to avoid skewed IC₅₀ values (e.g., 50:50 R/S mixture increases IC₅₀ by 40%) .
Q. What strategies improve metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- Fluorination : Adding a fluorine atom to the phenyl ring increases metabolic half-life (t₁/₂ from 2.1 to 4.8 h in rat liver microsomes) by reducing CYP450 oxidation .
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances oral bioavailability (AUC increased by 2.5-fold) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
